4-Isopropylcyclohexanol

Descripción

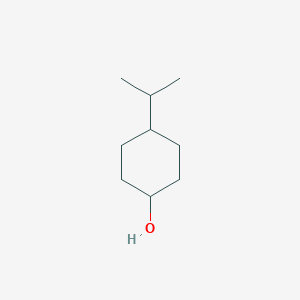

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047149 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-04-9, 15890-36-5, 22900-08-9 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Isopropylcyclohexanol

Abstract

4-Isopropylcyclohexanol, a substituted cyclohexanol derivative, presents a compelling case study in stereochemistry and reactivity, with significant implications across various scientific domains. This guide provides a comprehensive analysis of its core chemical properties, stereoisomeric forms, synthesis, and spectroscopic characterization. Furthermore, it delves into its emerging applications, particularly in pharmaceutical research and drug development, where its unique biological activities are being harnessed. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.

Introduction: Unveiling 4-Isopropylcyclohexanol

4-Isopropylcyclohexanol (IUPAC name: 4-propan-2-ylcyclohexan-1-ol) is an organic compound with the chemical formula C₉H₁₈O.[1][2][3] It is characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at positions 1 and 4, respectively.[3] This structure gives rise to cis-trans isomerism, a fundamental aspect of its chemistry that dictates its physical properties and biological interactions.[1] While recognized for its pleasant floral, minty aroma in the fragrance and flavor industries, its role as a chemical intermediate and a biologically active molecule is of increasing interest to the scientific community.[2][4][5]

Identified by the CAS Registry Number 4621-04-9 for the isomeric mixture, this compound serves as a valuable precursor in the synthesis of more complex molecules and has demonstrated potential as an analgesic agent.[1][5] Its dual nature—a hydrophobic isopropyl group and a polar hydroxyl group—governs its solubility and reactivity, making it a versatile building block in organic synthesis.[3]

Physicochemical and Stereochemical Properties

The physical and chemical characteristics of 4-Isopropylcyclohexanol are intrinsically linked to its molecular structure. The presence of two substituents on the cyclohexane ring leads to the existence of two diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[2]

In the more thermodynamically stable cis isomer, both the hydroxyl and isopropyl groups can occupy equatorial positions, minimizing steric strain.[1] In the trans isomer, one group is equatorial while the other is axial. This stereochemical difference influences properties such as melting point and biological activity.

Table 1: Physicochemical Properties of 4-Isopropylcyclohexanol

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2][6] |

| CAS Number | 4621-04-9 (mixture) | [1][2] |

| 15890-36-5 (trans) | [2][4] | |

| 22900-08-9 (cis) | [2] | |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Melting Point | ~6°C (trans) to 36.9°C (mixture estimate) | [1][4] |

| Boiling Point | ~203.1°C; 110°C/22mmHg; 94°C/5mmHg | [1][4][8] |

| Density | ~0.915 g/cm³ | [4] |

| Refractive Index | 1.4640 to 1.4680 | [4] |

| Vapor Pressure | 0.0476 - 0.068 mmHg @ 25°C | [2][4] |

| Solubility | Soluble in ethanol, methanol, isopropanol; sparingly soluble in water. | [2][3] |

| LogP | 2.19 - 2.6 | [4][6] |

Synthesis and Reactivity

The primary and most commercially viable route for synthesizing 4-Isopropylcyclohexanol is the catalytic hydrogenation of 4-isopropylphenol.[1][9] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Key aspects of the synthesis include:

-

Catalysts : Ruthenium on carbon (Ru/C) and rhodium-based catalysts are highly effective for this transformation.[1][10]

-

Reaction Conditions : The process is typically carried out under elevated hydrogen pressure (1.0 to 5.0 MPa) and temperatures ranging from 50°C to 150°C.[1]

-

Stereoselectivity : The choice of catalyst and solvent can influence the ratio of cis to trans isomers. For instance, hydrogenation in supercritical carbon dioxide has been shown to favor the formation of the cis isomer.[1] Biocatalytic reduction using alcohol dehydrogenases can also yield predominantly the cis isomer.[1][11]

The hydroxyl group is the primary site of reactivity, allowing for typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding ketone, 4-isopropylcyclohexanone.[12]

Caption: Workflow for the synthesis of 4-Isopropylcyclohexanol.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylphenol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Reactor Preparation : Charge a high-pressure autoclave reactor with 4-isopropylphenol and a suitable solvent, such as ethanol.[1]

-

Catalyst Addition : Add the catalyst, for example, 5% Ruthenium on carbon (Ru/C), typically at a loading of 1-5% by weight relative to the substrate.[1]

-

Inerting : Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation : Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa) and heat to the target temperature (e.g., 100°C) with vigorous stirring.[1]

-

Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

-

Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 4-isopropylcyclohexanol as a mixture of isomers.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of 4-Isopropylcyclohexanol.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and isopropyl groups will appear in the 2850-3000 cm⁻¹ region.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH group). The proton attached to the carbon bearing the hydroxyl group (H-1) will appear as a multiplet, with its chemical shift and multiplicity differing significantly between the cis and trans isomers due to the different magnetic environments of axial and equatorial protons.

-

¹³C NMR : The carbon spectrum will display distinct signals for the nine carbon atoms.[14] The chemical shift of the carbon atom bonded to the hydroxyl group (C-1) is a key diagnostic peak for distinguishing between isomers.[15]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns include the loss of water (M-18) and the loss of the isopropyl group (M-43).[13][14]

Caption: Correlation of structural features with spectroscopic signals.

Applications in Research and Drug Development

While established in the fragrance industry, the most compelling applications of 4-isopropylcyclohexanol for the scientific community lie in its role as a synthetic precursor and its intrinsic biological activity.[1][4]

-

Chemical Intermediate : It serves as a starting material for synthesizing other valuable compounds.[1][3] For example, it is a precursor for:

-

4-Isopropylcyclohexanone oxime : An intermediate used in producing potential ligands for the nociceptin receptor, which is involved in pain perception.[1]

-

Beta-alanine derivatives : These are being investigated as potential orally available glucagon receptor antagonists for the treatment of type 2 diabetes.[1]

-

-

Analgesic Properties : Research has identified 4-isopropylcyclohexanol as a novel analgesic compound.[5][9] It is found naturally in Japanese ginger (Zingiber mioga) and has been shown to possess pain-relieving properties.[1]

-

Mechanism of Action : Its analgesic effect is attributed to its ability to inhibit the activity of several ion channels involved in pain signaling.[5] These include Transient Receptor Potential (TRP) channels TRPV1 and TRPA1, as well as the calcium-activated chloride channel Anoctamin 1 (ANO1).[1][5] The compound appears to modulate the gating of these channels rather than directly blocking the pore, which could potentially reduce side effects compared to other channel blockers.[1][5] Studies in animal models have confirmed its ability to reduce pain-related behaviors.[1]

-

Caption: Relationship between properties and applications of 4-Isopropylcyclohexanol.

Safety and Handling

4-Isopropylcyclohexanol is considered a hazardous chemical and must be handled with appropriate care. According to safety data, it can cause serious eye damage and may be harmful if swallowed, inhaled, or in contact with skin.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and a lab coat.[16] All handling should be performed in a well-ventilated area or under a chemical fume hood.

-

Handling : Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

First Aid : In case of eye contact, rinse immediately with plenty of water and seek medical advice.[8] If on skin, wash with plenty of water.[16] If inhaled, move to fresh air.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[17]

Conclusion

4-Isopropylcyclohexanol is more than a simple fragrance ingredient. Its rich stereochemistry, well-defined synthesis routes, and significant biological activity make it a compound of substantial interest for advanced chemical and pharmaceutical research. The ability to selectively synthesize its isomers and its demonstrated efficacy as an inhibitor of key pain-related ion channels position it as a valuable tool for medicinal chemists and a promising lead for the development of novel therapeutics. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is the cornerstone for unlocking its full potential in future scientific endeavors.

References

-

TGSC Information System. 4-Isopropylcyclohexanol (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance. [Link]

-

PubChem. 4-Isopropylcyclohexanol | C9H18O | CID 20739. [Link]

-

PubChem. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - Spectral Information. [Link]

-

Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. [Link]

-

ChemBK. (2024, April 9). 4-isopropylcyclohexanol. [Link]

-

PubChem. cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045. [Link]

-

CP Lab Safety. 4-Isopropylcyclohexanol (cis- and trans- mixture), min 98%, 100 grams. [Link]

-

NIST WebBook. Cyclohexanol, 4-(1-methylethyl)-. [Link]

-

CP Lab Safety. 4-Isopropylcyclohexanol, (cis- and trans- mixture), 5g, Each. [Link]

-

PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]

-

A professional manufacturer and supplier. The Role of 4-Isopropylcyclohexanone in Modern Chemical Synthesis. [Link]

-

LookChem. 4-Isopropylcyclohexanol. [Link]

-

ATB (Automated Topology Builder). cis-4-isopropyl-1-methylcyclohex-2-en-1-ol | C10H18O | MD Topology | NMR. [Link]

-

SpectraBase. trans-4-Isopropyl-cyclohexanol - Optional[13C NMR]. [Link]

-

PubChemLite. 4-isopropylcyclohexanol (C9H18O). [Link]

-

PubChem. cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454. [Link]

Sources

- 1. Buy 4-Isopropylcyclohexanol | 4621-04-9 [smolecule.com]

- 2. scent.vn [scent.vn]

- 3. CAS 4621-04-9: 4-Isopropylcyclohexanol | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-isopropylcyclohexanol | 4621-04-9 [chemicalbook.com]

- 6. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Isopropylcyclohexanol (cis- and trans- mixture) [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. 4-isopropylcyclohexanol CAS#: 4621-04-9 [m.chemicalbook.com]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. 4-Isopropylcyclohexanol | 4621-04-9 | Benchchem [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Cyclohexanol, 4-(1-methylethyl)- [webbook.nist.gov]

- 14. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. 4-Isopropylcyclohexanol | 4621-04-9 | TCI Deutschland GmbH [tcichemicals.com]

- 17. cis-4-isopropylcyclohexanol - Safety Data Sheet [chemicalbook.com]

Introduction: Understanding 4-Isopropylcyclohexanol and Its Stereochemical Nuances

An In-depth Technical Guide to the Physical Properties of 4-Isopropylcyclohexanol

4-Isopropylcyclohexanol (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a cyclic secondary alcohol that holds significant relevance in the fields of fragrance chemistry, fine chemical synthesis, and materials science.[1][2] Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively. The true complexity and utility of this molecule, however, lie in its stereoisomerism.

Due to the substituted cyclohexane ring, 4-Isopropylcyclohexanol exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the isopropyl and hydroxyl groups relative to the plane of the ring dictates the isomer and, consequently, its physical and chemical properties. In the trans isomer, the two substituents are on opposite sides of the ring, while in the cis isomer, they are on the same side. This structural difference has profound implications for molecular packing, intermolecular forces, and thermodynamic stability, which in turn govern macroscopic properties like melting point, boiling point, and solubility. This guide provides a comprehensive exploration of these properties, grounded in structural theory and validated by experimental data.

Core Physical Properties: A Comparative Analysis

The physical state of 4-Isopropylcyclohexanol is typically a colorless to pale yellow liquid or a low-melting solid, often with a characteristic floral, minty, or leathery odor.[1][2][3] Commercial samples are frequently sold as a mixture of cis and trans isomers.[4] Understanding the distinct properties of each isomer is critical for applications requiring stereochemical purity.

The fundamental physical constants for 4-Isopropylcyclohexanol are summarized below. It is crucial to note that reported values, particularly boiling points, often vary with the pressure at which they were measured.

| Property | Value (Isomer Mixture) | Value (cis-isomer) | Value (trans-isomer) | Source(s) |

| CAS Number | 4621-04-9 | 22900-08-9 | 15890-36-5 | [2][5][6] |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O | [1][4] |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol | [4][5] |

| Melting Point | 36.9 °C (estimate) | 38 °C | 6 °C | [2][6][7] |

| Boiling Point | 110 °C / 22 mmHg | 209.85 °C (estimate) | 94 °C / 5 mmHg | [2][6][7][8] |

| Density (20/20) | ~0.92 g/cm³ | 0.920 g/cm³ | 0.915 g/cm³ | [2][6][8] |

| Refractive Index (n²⁰) | 1.4660 - 1.4700 | 1.4671 | 1.4640 - 1.4680 | [2][6][7] |

| Flash Point | ~81 - 95 °C | N/A | 80.8 °C | [2][7][8] |

| Solubility | Insoluble in water; soluble in alcohols, oils, and organic solvents. | N/A | Excellent solubility in organic solvents. | [2][3][7] |

Expert Insight: The Role of Conformational Stability

The differences in physical properties, especially the melting point, can be explained by the principles of conformational analysis. The cyclohexane ring adopts a stable chair conformation. The bulky isopropyl group strongly prefers the more stable equatorial position to minimize steric strain.

-

In trans-4-isopropylcyclohexanol , with the isopropyl group equatorial, the hydroxyl group is also in an equatorial position. This conformation is thermodynamically stable.

-

In cis-4-isopropylcyclohexanol , with the isopropyl group equatorial, the hydroxyl group is forced into a less stable axial position.

The higher melting point of the cis isomer (38 °C) compared to the trans isomer (6 °C) is counterintuitive if one only considers stability.[2][6] However, melting point is highly dependent on the efficiency of crystal lattice packing. The higher symmetry and specific intermolecular hydrogen bonding arrangement of the cis isomer allow it to pack more effectively into a solid crystal structure, requiring more energy to break the lattice. The lower boiling point of the trans isomer at a given pressure is attributed to its lower overall dipole moment and more shielded hydroxyl group, leading to weaker intermolecular hydrogen bonding in the liquid phase compared to the cis isomer.

Caption: Relationship between stereoisomer conformation and physical properties.

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to quality control and compound identification. The following protocols outline standard methodologies.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a sharp melting range, which is indicative of sample purity.

Causality: The principle relies on observing the temperature range over which a small, tightly packed sample in a capillary tube transitions from a solid to a liquid when heated at a controlled rate. Pure crystalline solids typically have a sharp melting range of 1-2°C.

Methodology:

-

Sample Preparation: Finely crush a small amount of solid 4-isopropylcyclohexanol. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol 2: Solubility Assessment

This protocol establishes the qualitative solubility of 4-isopropylcyclohexanol in various solvents, reflecting its polarity.[9][10]

Causality: The "like dissolves like" principle governs solubility. The polar hydroxyl group allows for some interaction with polar solvents, while the large nonpolar isopropyl and cyclohexane moieties dominate, favoring solubility in nonpolar organic solvents.

Methodology:

-

Solvent Preparation: Place 2 mL of three different solvents (e.g., water, ethanol, hexane) into separate, labeled test tubes.

-

Sample Addition: Add 4-isopropylcyclohexanol dropwise (up to 10 drops) to each test tube, shaking vigorously after each drop.

-

Observation: Observe whether the alcohol dissolves to form a homogeneous solution (miscible/soluble) or forms a separate layer (immiscible/insoluble).

-

Classification: Record the results as very soluble, soluble, or insoluble based on the number of drops required for dissolution or the formation of a second phase.[11]

Caption: Experimental workflow for identifying cis/trans isomers.

Spectroscopic Profile

Spectroscopy is indispensable for structural elucidation and confirmation.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-isopropylcyclohexanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, indicative of hydrogen bonding.[14] Other key signals include C-H stretching from the alkyl groups just below 3000 cm⁻¹ and a C-O stretching absorption between 1050-1150 cm⁻¹.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a multiplet for the single CH proton). The proton on the carbon bearing the hydroxyl group (H-C1) is particularly diagnostic. Its chemical shift and coupling constants differ significantly between the cis (axial proton) and trans (equatorial proton) isomers.

-

¹³C NMR: The spectrum will display distinct signals for the nine carbon atoms. The chemical shift of the carbon attached to the hydroxyl group (C1) is sensitive to the stereochemistry.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 142.[5] Common fragmentation patterns include the loss of a water molecule (M-18) leading to a peak at m/z = 124, and the loss of the isopropyl group (M-43) resulting in a peak at m/z = 99.[5]

Safety and Handling

4-Isopropylcyclohexanol is classified as an irritant. GHS hazard statements indicate it can cause serious eye damage and skin irritation.[5][8]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The physical properties of 4-isopropylcyclohexanol are intrinsically linked to its stereochemistry. The distinct melting points, boiling points, and spectroscopic signatures of the cis and trans isomers arise directly from their different three-dimensional conformations and the resulting intermolecular forces. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-property relationships is essential for synthesis, purification, and application, ensuring the selection of the correct isomer for the desired outcome. The protocols and data presented in this guide serve as a foundational reference for the effective handling and characterization of this versatile compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20739, 4-Isopropylcyclohexanol. Retrieved from [Link]

-

ChemBK. (2024). 4-isopropylcyclohexanol | 4621-04-9. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Good Scents Company. (n.d.). 4-Isopropylcyclohexanol (CAS 4621-04-9). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220045, cis-And trans-4-isopropylcyclohexanol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The properties of alcohols | Class experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 3: Alcohol Analysis (Experiment). Retrieved from [Link]

-

Chad's Prep. (2018). 15.6d Structural Determination From All Spectra Example 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 4 (Organic Chemistry II) Properties of Alcohols. Retrieved from [Link]

-

W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Isopropylcyclohexanol (cis- and trans- mixture), min 98%, 100 grams. Retrieved from [Link]

-

TSFX. (n.d.). Laboratory 22: Properties of Alcohols. Retrieved from [Link]

-

University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Long Beach City College. (2020). Lab 11 Identifying Alcohols Experiment. Retrieved from [Link]

-

chemistry gyan academy. (2018). Physical properties of cis and trans isomers. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of cis-2-Isopropylcyclohexanol (CAS 10488-25-2). Retrieved from [Link]

-

Univar Solutions. (2024). Isopropyl Alcohol - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. CAS 4621-04-9: 4-Isopropylcyclohexanol | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4621-04-9 CAS MSDS (4-isopropylcyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-4-isopropylcyclohexanol | 22900-08-9 [chemicalbook.com]

- 7. 4-isopropylcyclohexanol | 4621-04-9 [chemicalbook.com]

- 8. 4-Isopropylcyclohexanol | 4621-04-9 | TCI Deutschland GmbH [tcichemicals.com]

- 9. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. lehigh.edu [lehigh.edu]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. fishersci.com [fishersci.com]

- 17. airgas.com [airgas.com]

4-Isopropylcyclohexanol structure and stereoisomers

An In-depth Technical Guide to the Structure and Stereoisomers of 4-Isopropylcyclohexanol

Abstract

4-Isopropylcyclohexanol (C₉H₁₈O) is a substituted cycloalkane of significant interest in both academic and industrial settings, serving as a key model for stereochemical principles and a versatile intermediate in the synthesis of fragrances and pharmaceuticals.[1][2][3] Its deceptively simple structure belies a complex stereochemical landscape dominated by the conformational preferences of the cyclohexane ring. This guide provides an in-depth analysis of the structure, stereoisomerism, and conformational dynamics of 4-isopropylcyclohexanol, intended for researchers, scientists, and professionals in drug development. We will explore the critical interplay of substituent effects that govern the thermodynamic stability of its diastereomers, detail spectroscopic methods for their differentiation, and present a validated protocol for their synthesis and isolation.

The Foundational Structure: Cis-Trans Isomerism in a Cyclohexane Framework

The core of 4-isopropylcyclohexanol's stereochemistry arises from the substitution pattern on its six-membered ring. With two substituents—a hydroxyl (-OH) group and an isopropyl (-CH(CH₃)₂) group—at positions 1 and 4, the molecule exists as two distinct geometric isomers, or diastereomers: cis and trans.[4]

-

Cis-4-isopropylcyclohexanol: The hydroxyl and isopropyl groups are oriented on the same face of the cyclohexane ring.

-

Trans-4-isopropylcyclohexanol: The hydroxyl and isopropyl groups are oriented on opposite faces of the ring.

A simple planar representation, however, is insufficient to understand the molecule's true behavior. The key to unlocking the properties and relative stabilities of these isomers lies in the conformational analysis of the cyclohexane chair form.

Figure 1: Logical relationship of 4-isopropylcyclohexanol's core components.

Conformational Analysis: The Energetic Landscape of Stereoisomers

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial (pointing perpendicular to the ring's plane) and six are equatorial (pointing outwards from the ring's equator). A dynamic "ring flip" process allows for the interconversion between two chair conformations, during which all axial positions become equatorial and vice versa.

The energetic favorability of a given conformation is dictated by steric hindrance. Bulky substituents, like the isopropyl group, create significant destabilizing steric interactions (known as 1,3-diaxial interactions) when in an axial position. Consequently, substituted cyclohexanes will overwhelmingly adopt the chair conformation where the largest group occupies an equatorial position.

The Trans Isomer: An Axial-Equatorial Compromise

In trans-4-isopropylcyclohexanol, the two substituents are on opposite faces of the ring. In any chair conformation, this necessitates that one group is axial and the other is equatorial.

-

Conformation A: Isopropyl (equatorial), Hydroxyl (axial)

-

Conformation B: Isopropyl (axial), Hydroxyl (equatorial)

Due to the large steric bulk of the isopropyl group compared to the hydroxyl group, the equilibrium heavily favors Conformation A, where the isopropyl group occupies the more spacious equatorial position.

The Cis Isomer: The Diequatorial Advantage

In cis-4-isopropylcyclohexanol, both substituents are on the same face. This geometry allows for a conformation where both the hydroxyl group and the bulky isopropyl group can simultaneously occupy equatorial positions. The ring-flipped conformation, where both groups are axial, is extremely energetically unfavorable due to severe 1,3-diaxial steric repulsion.

-

Conformation C (Favored): Isopropyl (equatorial), Hydroxyl (equatorial)

-

Conformation D (Disfavored): Isopropyl (axial), Hydroxyl (axial)

Conclusion of Stability: The cis isomer is thermodynamically more stable than the trans isomer.[1] This is a direct consequence of the cis geometry permitting the most stable diequatorial conformation (Conformation C), where both substituents avoid destabilizing axial interactions. The trans isomer is forced to always have one substituent in a less favorable axial position.

Figure 2: Conformational equilibrium and relative stability of isomers.

Spectroscopic Differentiation of Cis and Trans Isomers

The distinct spatial arrangements of atoms in the cis and trans isomers result in unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The most diagnostic signal is that of the carbinol proton (the H attached to the carbon bearing the -OH group). Its chemical shift and coupling constant (J-value) are highly dependent on its orientation (axial or equatorial).[5]

-

Trans Isomer: In its most stable conformation, the hydroxyl group is axial, meaning the carbinol proton is equatorial . An equatorial proton typically exhibits small coupling constants to its neighbors (J ≈ 2-5 Hz).

-

Cis Isomer: In its stable diequatorial conformation, the hydroxyl group is equatorial, meaning the carbinol proton is axial . An axial proton has large couplings to adjacent axial protons (trans-diaxial coupling, J ≈ 7-13 Hz) and smaller couplings to adjacent equatorial protons.

Therefore, the carbinol proton of the cis isomer will appear as a complex multiplet with at least one large coupling constant, while that of the trans isomer will be a narrower multiplet with smaller coupling constants.

¹³C NMR Spectroscopy

The carbon chemical shifts are also sensitive to the stereochemical environment. While a full analysis is complex, the carbon bearing the hydroxyl group (C-1) and the carbons adjacent to it (C-2, C-6) often show predictable differences between the isomers.

Infrared (IR) Spectroscopy

Both isomers will display the characteristic broad O-H stretching absorption around 3200–3600 cm⁻¹ and C-O stretching vibrations between 1050–1150 cm⁻¹.[1] While IR is excellent for confirming the presence of the alcohol functional group, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish pure isomers but are less definitive than NMR.

| Spectroscopic Feature | Cis Isomer (More Stable) | Trans Isomer (Less Stable) | Causality |

| Carbinol Proton (H-1) | Axial | Equatorial | In the lowest energy chair conformation. |

| H-1 Signal Multiplicity | Broad multiplet with large J-couplings | Narrow multiplet with small J-couplings | Axial protons have large trans-diaxial couplings. |

| IR C-O Stretch | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ | The fundamental C-O vibration is present in both. |

Synthesis and Isolation: An Experimental Protocol

A robust and widely used method for synthesizing 4-isopropylcyclohexanol is the catalytic hydrogenation of 4-isopropylphenol.[1] This reaction reduces the aromatic ring to a cyclohexane ring, typically yielding a mixture of the cis and trans stereoisomers. The subsequent separation of these isomers is critical for obtaining pure samples for further study or application.

Figure 3: Experimental workflow for synthesis, separation, and analysis.

Protocol: Synthesis and Chromatographic Separation

Trustworthiness: This protocol is a self-validating system. The final analytical step (NMR) provides definitive confirmation of the identity and purity of the separated isomers, validating the success of the synthesis and separation stages.

-

Reaction Setup:

-

To a high-pressure hydrogenation vessel, add 4-isopropylphenol (1.0 eq).

-

Add a suitable solvent, such as ethanol (EtOH), to dissolve the starting material.

-

Carefully add the hydrogenation catalyst, for example, 5% Rhodium on Carbon (Rh/C) (approx. 1-5 mol%).

-

Seal the vessel according to the manufacturer's specifications.

-

-

Hydrogenation:

-

Purge the vessel with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas (H₂).

-

Pressurize the vessel with H₂ to the desired pressure (e.g., 500-1000 psi). Causality: High pressure is required to overcome the aromaticity of the phenol ring and facilitate reduction.

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via Gas Chromatography (GC). The reaction is complete when hydrogen consumption ceases.

-

-

Work-up:

-

Cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the solid catalyst. Causality: The catalyst is heterogeneous and must be removed before solvent evaporation.

-

Rinse the filter pad with additional solvent (EtOH).

-

Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting with low polarity).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions. The less polar isomer will typically elute first.

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify and pool those containing the pure isomers.

-

Evaporate the solvent from the pooled fractions to obtain the purified cis and trans isomers.

-

-

Characterization:

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra for each purified isomer to confirm their identity and assess their purity.

-

Applications in Research and Drug Development

4-Isopropylcyclohexanol and its derivatives are not merely academic curiosities. They have practical applications and are subjects of ongoing research.

-

Pharmaceutical Precursor: The molecule serves as a building block in the synthesis of more complex molecules.[6] For instance, it is a precursor for intermediates used to create potential ligands for pain receptors and beta-alanine derivatives investigated as glucagon receptor antagonists for treating type 2 diabetes.[1]

-

Biological Activity: Research has demonstrated that 4-isopropylcyclohexanol itself possesses analgesic (pain-relieving) properties.[1] It has been shown to inhibit action potential generation in sensory neurons by modulating ion channels such as TRPV1 and TRPA1, making it a target of interest for novel pain management therapies.[1][2][6]

-

Fragrance Industry: Due to its specific aroma profile, it is utilized as an ingredient in perfumes and other scented consumer products.[1][2]

References

-

PubChem. cis-And trans-4-isopropylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Cyclohexanol, 4-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 4-Isopropylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis of (1 S,4 R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol.... Available at: [Link]

-

NIST. Cyclohexanol, 4-(1-methylethyl)-, cis-. NIST Chemistry WebBook. Available at: [Link]

-

Chemsrc. cis-4-isopropyl-cyclohexanol. Available at: [Link]

-

NIST. Phase change data for Cyclohexanol, 4-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Autech. (2024). The Role of 4-Isopropylcyclohexanone in Modern Chemical Synthesis. Available at: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

PubChem. Spectral Information for 4-Isopropylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Gas Chromatography data for Cyclohexanol, 4-(1-methylethyl)-, cis-. NIST Chemistry WebBook. Available at: [Link]

-

CP Lab Safety. 4-Isopropylcyclohexanol (cis- and trans- mixture), min 98%, 100 grams. Available at: [Link]

Sources

- 1. Buy 4-Isopropylcyclohexanol | 4621-04-9 [smolecule.com]

- 2. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Cyclohexanol, 4-(1-methylethyl)- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Isopropylcyclohexanol | 4621-04-9 | Benchchem [benchchem.com]

A Technical Guide to the Stereoselective Synthesis of cis-4-Isopropylcyclohexanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the stereoselective synthesis of cis-4-isopropylcyclohexanol, a key intermediate in various advanced material and pharmaceutical applications. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles of stereocontrol in cyclohexanone reductions and presents detailed, field-proven protocols. The methodologies are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and reproducibility.

Part 1: The Stereochemical Challenge: Controlling Hydride Attack

The synthesis of cis-4-isopropylcyclohexanol begins with the precursor 4-isopropylcyclohexanone. Due to the steric bulk of the isopropyl group, the cyclohexanone ring predominantly adopts a chair conformation where this group occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational lock is the critical factor governing the stereochemical outcome of the reduction.

The planar carbonyl group can be attacked by a hydride reagent from two faces:

-

Axial Attack: The hydride approaches from the top face (axial direction). This trajectory is sterically unhindered and is generally the kinetically favored pathway for small reducing agents. This attack pushes the resulting hydroxyl group into the equatorial position, yielding the trans -isomer.

-

Equatorial Attack: The hydride approaches from the bottom face (equatorial direction). This path is more sterically congested due to interference from the axial hydrogens at the C2 and C6 positions. However, this pathway leads to the formation of an axial hydroxyl group, resulting in the desired cis -isomer.

The core objective of any protocol targeting the cis isomer is to overcome the kinetic preference for axial attack and favor the more sterically demanding equatorial approach.

Caption: Diastereoselective reduction pathways of 4-isopropylcyclohexanone.

Part 2: Synthetic Strategies & Protocols

To achieve high cis-selectivity, the synthetic strategy must favor the equatorial attack pathway. This can be accomplished primarily by employing a sterically demanding reducing agent that is too large to easily approach from the axial face.

Method A: Kinetic Control with a Sterically Hindered Reductant (L-Selectride®)

Causality: L-Selectride® (Lithium tri-sec-butylborohydride) is a powerful and exceptionally bulky reducing agent.[1] Its three sec-butyl groups create a sterically crowded environment around the hydride source. This bulk prevents the reagent from approaching the carbonyl via the less hindered axial trajectory.[2][3] Consequently, it is forced to attack from the more hindered equatorial face, leading to the kinetically controlled formation of the cis-alcohol with its axial hydroxyl group.[2][4] This method is renowned for its high diastereoselectivity in the reduction of conformationally restricted cyclic ketones.[1]

Experimental Protocol:

| Reagents & Materials | Amount | Moles | Purpose |

| 4-Isopropylcyclohexanone | 2.80 g | 20.0 mmol | Starting Material |

| L-Selectride® (1.0 M in THF) | 24.0 mL | 24.0 mmol | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | 60 mL | - | Solvent |

| 3 M Sodium Hydroxide (aq) | 15 mL | 45.0 mmol | Quench/Workup |

| 30% Hydrogen Peroxide (aq) | 15 mL | ~147 mmol | Oxidize Borane Byproducts |

| Diethyl Ether | 150 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | 50 mL | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate | ~5 g | - | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-isopropylcyclohexanone (2.80 g, 20.0 mmol) and anhydrous THF (40 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Addition of Reductant: Slowly add L-Selectride® solution (24.0 mL of 1.0 M in THF, 24.0 mmol) dropwise via syringe over 30 minutes. Maintain the temperature at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: While the flask is still at -78 °C, slowly and carefully quench the reaction by adding water (5 mL) dropwise. A vigorous reaction may occur. Allow the mixture to warm to 0 °C in an ice bath.

-

Oxidation of Borane: Cautiously add 3 M NaOH (15 mL), followed by the very slow, dropwise addition of 30% H₂O₂ (15 mL). Caution: This is a highly exothermic process. Ensure the flask remains in the ice bath and the addition is slow to control the temperature. Stir for 1 hour at room temperature after addition is complete.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Workup: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude alcohol via column chromatography (see Part 3).

Caption: Experimental workflow for L-Selectride reduction.

Method B: Catalytic Hydrogenation

Causality: Catalytic hydrogenation offers a scalable and often cleaner alternative to hydride reagents. The stereochemical outcome is highly dependent on the catalyst, solvent, and reaction conditions. Hydrogenation of 4-isopropylphenol over specific catalysts like rhodium-on-carbon has been shown to produce higher yields of the cis-alcohol.[5] The reaction proceeds through the intermediate 4-isopropylcyclohexanone, and subsequent hydrogenation of this ketone can be directed towards the cis-product.[5] Using a Ruthenium-on-carbon (Ru/C) catalyst under controlled pressure and temperature provides an effective method for this transformation.[6]

Experimental Protocol:

| Reagents & Materials | Amount | Moles | Purpose |

| 4-Isopropylphenol | 13.62 g | 100.0 mmol | Starting Material |

| 5% Ruthenium on Carbon (Ru/C) | ~100 mg | - | Catalyst |

| Ethanol | 100 mL | - | Solvent |

| Hydrogen Gas (H₂) | 2-4 MPa | - | Reducing Agent |

| Nitrogen Gas (N₂) | - | - | Inerting |

Step-by-Step Methodology:

-

Reactor Charging: To a high-pressure hydrogenation reactor (e.g., Parr autoclave), add 4-isopropylphenol (13.62 g, 100.0 mmol), ethanol (100 mL), and the 5% Ru/C catalyst (~100 mg).

-

Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen gas to ~1.0 MPa and then venting. Repeat this cycle three times.

-

Hydrogen Purge: Purge the system with hydrogen gas in the same manner, pressurizing to ~1.0 MPa and venting, repeating three times to ensure a pure hydrogen atmosphere.

-

Reaction: Pressurize the reactor with hydrogen to the target pressure (2-4 MPa). Begin stirring and heat the reactor to the target temperature (90-120 °C).[6]

-

Monitoring: Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually several hours).

-

Cooldown and Venting: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Catalyst Removal: Purge the reactor with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Concentration: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude product mixture.

-

Purification: Purify the crude alcohol mixture via column chromatography or fractional distillation.

Caption: Experimental workflow for catalytic hydrogenation.

Part 3: Purification and Characterization

The primary challenge following synthesis is the separation of the desired cis-isomer from the trans-isomer. As diastereomers, they have different physical properties, which allows for their separation by standard laboratory techniques, although it can be challenging.[7]

Purification by Silica Gel Chromatography:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system. A good starting point for elution is a non-polar/polar mixture, such as Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v). The optimal ratio should be determined by TLC analysis.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions. The two diastereomers should have different retention factors (Rf). Typically, the less polar isomer will elute first.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

-

Concentration: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.

Analytical Characterization:

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structure confirmation and diastereomeric ratio (d.r.) determination. | The proton on the carbon bearing the hydroxyl group (H-1) is diagnostic. For the cis-isomer , H-1 is equatorial and appears as a broad multiplet at a higher chemical shift (~4.0 ppm). For the trans-isomer , H-1 is axial and appears as a sharper multiplet at a lower chemical shift (~3.5 ppm). Integration of these distinct signals allows for calculation of the d.r. |

| ¹³C NMR | Structure confirmation. | The carbon bearing the hydroxyl group (C-1) will have a distinct chemical shift for each isomer (cis: ~66.6 ppm, trans: ~71.0 ppm). |

| FTIR | Functional group analysis. | Confirmation of successful reduction is shown by the disappearance of the strong ketone C=O stretch (~1715 cm⁻¹) and the appearance of a strong, broad O-H stretch (~3300 cm⁻¹). |

| GC-MS | Purity assessment and mass confirmation. | Provides the purity of the isolated product and a mass spectrum consistent with the molecular weight of 142.24 g/mol .[8] |

Part 4: Comparative Analysis & Conclusion

The choice of synthetic method depends on the specific requirements of the project, including scale, required purity, and available equipment.

| Metric | Method A: L-Selectride | Method B: Catalytic Hydrogenation |

| cis-Selectivity | Very High (>95:5) | Moderate to High (Can be optimized) |

| Yield | Good to Excellent | Excellent |

| Scalability | Moderate (Cost/handling of reagent) | High (Ideal for industrial scale) |

| Safety | Pyrophoric reagent, exothermic quench | High-pressure flammable gas, catalyst handling |

| Cost | High | Moderate (Catalyst can be recycled) |

| Workup | More complex (borane oxidation) | Simpler (filtration) |

For laboratory-scale synthesis where the highest possible diastereoselectivity is paramount, the L-Selectride reduction (Method A) is the superior choice. Its predictable and high cis-selectivity provides a reliable route to the target molecule, albeit with higher costs and more demanding handling procedures. For larger-scale industrial applications where cost, safety, and throughput are primary drivers, catalytic hydrogenation (Method B) is the more practical approach. While it may require more optimization to maximize cis-selectivity, its scalability and simpler workup offer significant advantages. Both methods provide viable pathways to cis-4-isopropylcyclohexanol, and the optimal choice must be aligned with the specific goals and constraints of the research or development program.

References

-

Shirai, M., et al. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 14(3), 774-781. [Link]

-

Carreño, M. C., et al. (1998). Supporting Information for Asymmetric Synthesis of Chiral Sulfinyl Cyclohexenones and Their Stereoselective Reactions with Nucleophiles. The Journal of Organic Chemistry, 63(11), 3687-3693. [Link]

-

Ryan. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. [Link]

-

Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum Discussion. [Link]

-

Reddit r/CHROMATOGRAPHY. (2024). Help with separation of diastereomers. Reddit. [Link]

-

da Silva, A. B. F., et al. (2014). Theoretical and Experimental Study of Diastereoselective Reduction of 4-tert-Butyl-2-X-cyclohexanone (X= F and Cl) with N-selectride. Journal of the Brazilian Chemical Society, 25(1), 143-151. [Link]

-

Wang, R., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. Journal of the American Chemical Society Au, 3(6), 1735-1741. [Link]

-

SK. (2017). L/N/K-Selectride. Chem-Station International Edition. [Link]

-

Wikipedia. (n.d.). L-selectride. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, R., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. ACS Publications. [Link]

-

Reddy, P. V., et al. (2007). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters, 9(19), 3781-3783. [Link]

-

Radomski, J., et al. (2022). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules, 27(10), 3274. [Link]

-

Kumar, S., et al. (2022). Separation of a diastereomeric diol pair using mechanical properties of crystals. CrystEngComm, 24(3), 488-492. [Link]

-

Gurjar, M. K., et al. (2001). A stereoselective synthesis of (+)-boronolide. Tetrahedron Letters, 42(15), 2875-2877. [Link]

- Google Patents. (1975).

-

Chen, K., et al. (2012). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 17(3), 3366-3376. [Link]

- Google Patents. (2011).

-

ResearchGate. (2015). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. [Link]

-

PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Isopropylcyclohexanol. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

-

CP Lab Safety. (n.d.). 4-Isopropylcyclohexanol (cis- and trans- mixture), min 98%, 100 grams. [Link]

Sources

- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 2. odinity.com [odinity.com]

- 3. benchchem.com [benchchem.com]

- 4. L-selectride - Wikipedia [en.wikipedia.org]

- 5. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. calpaclab.com [calpaclab.com]

Introduction: The Significance of Stereochemistry in 4-Isopropylcyclohexanol

An In-depth Technical Guide to the Synthesis of trans-4-Isopropylcyclohexanol

4-Isopropylcyclohexanol is a cyclic alcohol that exists as two distinct stereoisomers: cis and trans. The spatial orientation of the isopropyl and hydroxyl groups relative to the cyclohexane ring dictates the isomer's physical, chemical, and biological properties. In the more stable chair conformation, the bulky isopropyl group strongly prefers the equatorial position to minimize steric strain. Consequently, the distinction between isomers is determined by the hydroxyl group's orientation: equatorial in the trans isomer and axial in the cis isomer.

The trans isomer is of particular interest in various fields. It is valued in the fragrance industry for its specific scent profile, contributing to lavender, pine, and fougère compositions.[1] Furthermore, recent research has identified 4-isopropylcyclohexanol as a potential novel analgesic, highlighting its relevance in drug development.[1] Achieving a high yield of the desired trans isomer is a critical objective in its synthesis. This guide provides an in-depth analysis of the primary synthetic methodologies, focusing on the chemical principles that govern stereoselectivity.

Method 1: Catalytic Hydrogenation of 4-Isopropylphenol

One of the most direct industrial routes to 4-isopropylcyclohexanol involves the catalytic hydrogenation of the aromatic precursor, 4-isopropylphenol. This method saturates the benzene ring to form the desired cyclohexyl structure.

Core Principle & Mechanistic Insight

This transformation is a heterogeneous catalytic process where gaseous hydrogen is activated on the surface of a metal catalyst. The choice of catalyst is paramount to the reaction's success and selectivity. Ruthenium on carbon (Ru/C) and Rhodium on carbon (Rh/C) are commonly employed for this type of aromatic ring reduction.[2][3] The reaction typically proceeds through the intermediate 4-isopropylcyclohexanone, which is subsequently reduced to the final alcohol product. The stereochemical outcome is influenced by factors such as the catalyst, solvent, temperature, and pressure, which affect the adsorption of the intermediate on the catalyst surface during the final reduction step.

A patented method utilizing a 5% Ru/C catalyst demonstrates a highly efficient conversion of 4-isopropylphenol to 4-isopropylcyclohexanol under moderate temperature and pressure, highlighting its industrial viability.[3]

Experimental Workflow: Catalytic Hydrogenation

Sources

- 1. 4-isopropylcyclohexanol | 4621-04-9 [chemicalbook.com]

- 2. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]

4-Isopropylcyclohexanol CAS number and synonyms

An In-depth Technical Guide to 4-Isopropylcyclohexanol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-isopropylcyclohexanol, a versatile alicyclic alcohol. With a focus on practical application and scientific integrity, this document delves into the compound's chemical identity, stereoisomer-specific properties, synthesis methodologies, and key applications relevant to the fields of chemical research and pharmaceutical development.

Core Chemical Identity

4-Isopropylcyclohexanol is a cyclic alcohol characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively. Its molecular structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The properties and applications of these isomers can differ significantly, a critical consideration for any synthetic or analytical endeavor.

Chemical Abstract Service (CAS) Numbers:

| Isomer/Mixture | CAS Number |

| cis- and trans-Mixture | 4621-04-9[1][2][3][4][5][6] |

| cis-Isomer | 22900-08-9[4][5][7][8][9] |

| trans-Isomer | 15890-36-5[4][5][10][11][12][13] |

Synonyms:

The compound is known by a variety of names in literature and commerce, including:

Physicochemical Properties: A Tale of Two Isomers

The spatial arrangement of the isopropyl and hydroxyl groups dictates the physical and, consequently, the sensory properties of each isomer. The cis isomer, with both substituents on the same face of the cyclohexane ring, generally exhibits a more potent and desirable odor profile for fragrance applications compared to the trans isomer.[14]

| Property | cis-4-Isopropylcyclohexanol | trans-4-Isopropylcyclohexanol | Mixture |

| Molecular Formula | C₉H₁₈O[4] | C₉H₁₈O[4] | C₉H₁₈O[1][2][15] |

| Molecular Weight | 142.24 g/mol [4][5] | 142.24 g/mol [4][5] | 142.24 g/mol [2][4][5][15] |

| Appearance | Colorless to almost colorless clear liquid[7] | Colorless to almost colorless clear liquid[12] | Colorless to almost colorless clear liquid[1][3] |

| Boiling Point | Not specified | Not specified | ~213 °C (estimated)[4] |

| Flash Point | Not specified | Not specified | ~87.33 °C (estimated)[4] |

| Density | Not specified | Not specified | ~0.914 - 0.916 g/cm³[1][16] |

| Solubility | Soluble in ethanol[4] | Soluble in ethanol[4] | Soluble in ethanol, methanol, isopropanol[4] |

Synthesis Methodologies: From Precursor to Product

The most common and industrially relevant synthesis of 4-isopropylcyclohexanol involves the catalytic hydrogenation of 4-isopropylcyclohexanone.[17] This precursor is readily accessible and its reduction allows for the formation of a mixture of cis and trans isomers. The choice of catalyst and reaction conditions can influence the isomeric ratio of the final product.

General Synthesis Workflow: Hydrogenation of 4-Isopropylcyclohexanone

The reduction of the ketone precursor is a foundational reaction in organic synthesis. The use of metal hydrides or catalytic hydrogenation are the primary routes. For instance, reduction with lithium aluminum hydride in an etheral solvent provides a straightforward method for obtaining the alcohol.[16]

Sources

- 1. CAS 4621-04-9: 4-Isopropylcyclohexanol | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Isopropylcyclohexanol | 4621-04-9 | TCI AMERICA [tcichemicals.com]

- 4. scent.vn [scent.vn]

- 5. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-isopropylcyclohexanol | 4621-04-9 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cis-4-isopropylcyclohexanol | 22900-08-9 [chemicalbook.com]

- 9. cis-4-isopropyl-cyclohexanol | CAS#:22900-08-9 | Chemsrc [chemsrc.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 15890-36-5 | trans-4-Isopropylcyclohexanol - Moldb [moldb.com]

- 12. trans-4-Isopropylcyclohexanol | 15890-36-5 | TCI EUROPE N.V. [tcichemicals.com]

- 13. trans-4-isopropylcyclohexanol 97% | CAS: 15890-36-5 | AChemBlock [achemblock.com]

- 14. vapourtec.com [vapourtec.com]

- 15. calpaclab.com [calpaclab.com]

- 16. lookchem.com [lookchem.com]

- 17. nbinno.com [nbinno.com]

4-Isopropylcyclohexanol IUPAC name and molecular formula

An In-Depth Technical Guide to 4-Isopropylcyclohexanol: From Molecular Structure to Advanced Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-isopropylcyclohexanol, a versatile alicyclic alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of facts. It delves into the causal relationships behind its properties, the rationale for specific synthetic choices, and its emerging applications, particularly in pharmacology. The information herein is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Core Molecular Identity and Nomenclature

4-Isopropylcyclohexanol is a colorless liquid organic compound whose structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at positions 1 and 4, respectively.[1][2][3] This seemingly simple structure gives rise to significant chemical and stereochemical complexity, which dictates its physical properties and reactivity.

The formal nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-propan-2-ylcyclohexan-1-ol .[1][4] The compound is also commonly referred to by synonyms such as p-isopropylcyclohexanol and 4-(1-methylethyl)cyclohexanol.[1][2][4] Its unique identity is cataloged under the CAS Registry Number 4621-04-9 for the mixture of its stereoisomers.[1][2][4][5][6]

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-propan-2-ylcyclohexan-1-ol | [1][4][7] |

| Molecular Formula | C₉H₁₈O | [1][2][3][5][6] |

| Molecular Weight | 142.24 g/mol | [1][3][4][5][6] |

| CAS Number (Mixture) | 4621-04-9 | [1][2][4][5] |

| CAS Number (cis) | 22900-08-9 | [4][5] |

| CAS Number (trans) | 15890-36-5 |[3][4][5][8] |

Physicochemical Properties and Spectroscopic Signature

The physical state and properties of 4-isopropylcyclohexanol are critical for its handling, purification, and application. It is a colorless liquid with a characteristic pleasant aroma, often described as floral, minty, and reminiscent of rose, which leads to its use in the fragrance industry.[3][5][6]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 110°C @ 22 mmHg; ~203.1°C @ 760 mmHg | [1][9] |

| Melting Point | ~36.9°C (estimate) | [1] |

| Density | ~0.9156 g/cm³ @ 20°C | [1] |

| Refractive Index | ~1.47 |[1] |

The identity of 4-isopropylcyclohexanol is unequivocally confirmed through spectroscopic analysis. The key spectral features provide a fingerprint for the molecule:

-

Infrared (IR) Spectroscopy : A characteristic broad absorption band is observed in the range of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Vibrations corresponding to the C-O stretch are found between 1050–1150 cm⁻¹.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) : The carbon atom bonded to the hydroxyl group (C-OH) typically shows a signal in the δ 70–75 ppm range. The methyl carbons of the isopropyl group produce signals further upfield, around δ 20–30 ppm.[1]

The Critical Role of Stereochemistry: Cis/Trans Isomerism

The substitution pattern on the cyclohexane ring gives rise to cis-trans isomerism, a crucial factor influencing the molecule's stability and biological activity. The two substituents—hydroxyl and isopropyl—can be on the same side (cis) or opposite sides (trans) of the ring.

In its most stable chair conformation, large substituents preferentially occupy the equatorial position to minimize steric hindrance.

-

cis-4-Isopropylcyclohexanol : The thermodynamically more stable isomer where both the hydroxyl and the bulky isopropyl groups can occupy equatorial positions.[1] This arrangement minimizes 1,3-diaxial interactions.

-

trans-4-Isopropylcyclohexanol : In this isomer, for one group to be equatorial, the other must be axial. Since the isopropyl group is significantly bulkier than the hydroxyl group, it will preferentially occupy the equatorial position, forcing the hydroxyl group into the less stable axial position.[1]

Caption: Relative stability of cis and trans isomers of 4-isopropylcyclohexanol.

Synthesis Methodologies: A Protocol-Driven Approach

The most industrially viable and widely studied method for synthesizing 4-isopropylcyclohexanol is the catalytic hydrogenation of 4-isopropylphenol.[1] This process involves the reduction of the aromatic ring while preserving the alcohol functionality.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylphenol

This protocol describes a standard laboratory-scale procedure. The choice of catalyst (e.g., Ruthenium on carbon) is critical for achieving high selectivity and conversion rates under controlled conditions.

Step 1: Reactor Preparation

-

A high-pressure hydrogenation reactor is charged with 4-isopropylphenol and a suitable solvent, such as ethanol or tetrahydrofuran (THF). The solvent choice is dictated by the solubility of the starting material and its stability under reaction conditions.

Step 2: Catalyst Introduction

-

A catalyst, typically 5% Ruthenium on carbon (Ru/C), is added to the mixture. The catalyst loading is usually between 1-5% by weight relative to the substrate.